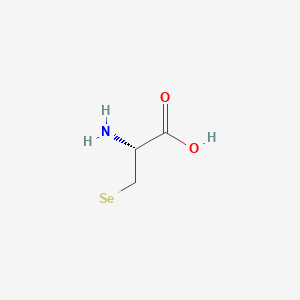

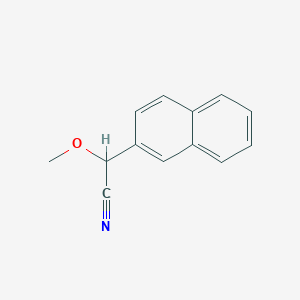

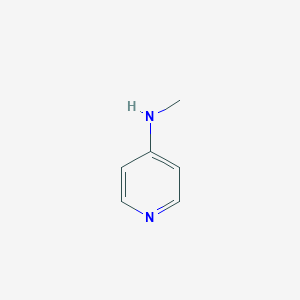

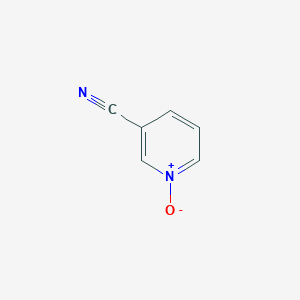

![molecular formula C11H14ClN B057588 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616201-89-9](/img/structure/B57588.png)

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Overview

Description

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, also known as 7-Chloro-1-methyl-THB, is a synthetic compound belonging to the class of benzodiazepines. It has been studied for its potential use as a therapeutic agent in the treatment of a variety of neurological and psychiatric disorders. This compound has also been investigated for its possible application in laboratory experiments, such as those involving the study of enzyme kinetics and biochemical pathways.

Scientific Research Applications

Synthesis and Structural Analysis :

- Synthesis of related compounds like 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and analysis using X-ray diffraction has been reported (Macías et al., 2011).

- Similar synthesis and structural characterization were conducted for compounds like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (Macías et al., 2011).

Therapeutic Potential :

- A study on the sulfochlorination of 2‐оxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine leading to the formation of 7‐chlorosulfonyl derivative and subsequent synthesis of 2‐oxo‐7‐sulfamoyl‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepines, which possess therapeutic potential (Dorogov et al., 2006).

Pharmacological Interests :

- The compound SCH 23390, closely related to 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, is a potent D-1 dopamine receptor antagonist, providing insights into its structure-activity relationship (Itoh et al., 1984).

- Research into related benzazepine derivatives has explored their affinities for dopamine D1 receptors, contributing to the understanding of dopamine receptor ligands (Berger et al., 1989).

Synthetic Methods :

- Improved synthesis methods for 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine have been developed, highlighting scalable and operationally simple processes (Li Deng-ke, 2009).

- A novel synthesis approach for tetrahydro-1-benzazepines with fused heterocyclic units has been reported, demonstrating the versatility and efficiency of these synthetic routes (Guerrero et al., 2019).

Chemical Separation Techniques :

- The separation of chlorobenzazepine isomers, such as 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine and its 7-chloro isomer, has been achieved using preparative HPLC, showcasing advanced techniques in compound purification (Erhard, 1987).

Mechanism of Action

Target of Action

The primary target of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is the D1 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. It also has a high affinity for arginine vasopressin V2 receptors , which play a key role in maintaining water balance in the body.

Mode of Action

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine acts as a selective antagonist of the D1 dopamine receptors It also acts as a competitive antagonist of arginine vasopressin V2 receptors , meaning it competes with vasopressin for binding sites, reducing the hormone’s effects.

Biochemical Pathways

By blocking D1 dopamine receptors, this compound can affect various dopaminergic pathways in the brain, potentially influencing behaviors like reward-seeking and motor control . Its antagonism of arginine vasopressin V2 receptors can affect the water reabsorption in the kidneys, impacting body’s water balance .

Result of Action

The antagonism of D1 dopamine receptors by 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can result in changes in motor control and behavior . Its action on arginine vasopressin V2 receptors can lead to changes in water balance in the body, potentially treating conditions like hyponatremia .

Future Directions

properties

IUPAC Name |

8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-6-10(12)2-3-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZGZUADJGRISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.